1-Phenethyl-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea
Description
Properties
IUPAC Name |
1-(2-phenylethyl)-3-[(1-pyridin-2-ylpiperidin-4-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O/c25-20(22-13-9-17-6-2-1-3-7-17)23-16-18-10-14-24(15-11-18)19-8-4-5-12-21-19/h1-8,12,18H,9-11,13-16H2,(H2,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSMORGRBMXQRLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NCCC2=CC=CC=C2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenethyl-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea typically involves multiple steps:
Formation of the Piperidine Moiety: The piperidine ring can be synthesized through hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts.
Introduction of the Pyridine Ring: The pyridine ring is often introduced through cyclization reactions involving appropriate precursors.
Coupling Reactions: The final step involves coupling the piperidine and pyridine moieties with a phenethyl group and urea derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve:
Batch Processing: Utilizing large-scale reactors to carry out the multi-step synthesis.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-Phenethyl-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea undergoes various chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or halides under basic conditions.
Major Products
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Reduced amines.
Substitution: Substituted piperidine or pyridine derivatives.
Scientific Research Applications
1-Phenethyl-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing novel compounds with potential therapeutic benefits.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential use in treating various diseases due to its pharmacological properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-Phenethyl-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea involves:
Molecular Targets: It may target specific enzymes or receptors in the body, modulating their activity[][4].
Pathways Involved: The compound may influence signaling pathways related to inflammation, cancer, or neurological disorders[][4].
Comparison with Similar Compounds
Structural Analog 1: 1-Phenyl-3-(1-((5-(1H-indol-4-yl)-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidin-2-yl)methyl)piperidin-4-yl)urea (Compound 31)
Key Differences :
- Substituents : This compound features a pyrazolo-pyrimidine core substituted with morpholine and indole groups, unlike the target compound’s simpler phenethyl-urea-pyridine-piperidine architecture.
- Pharmacological Implications: The pyrazolo-pyrimidine scaffold in Compound 31 suggests kinase or protease inhibition activity, whereas the target compound’s urea-piperidine-pyridine structure may target neurotransmitter receptors (e.g., sigma or opioid receptors) due to its resemblance to known ligands.
Table 1: Structural and Molecular Comparison
Structural Analog 2: 1-Phenethyl-3-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)urea
Key Differences :
- Substituent : The tetrahydro-2H-pyran-4-yl group replaces pyridin-2-yl, introducing an oxygen atom instead of a nitrogen atom.
- Polarity and Basicity : The pyranyl group is less basic than pyridin-2-yl, reducing the likelihood of protonation at physiological pH. This may decrease membrane permeability but improve metabolic stability .
Patent-Based Analogs: Pyrido-Pyrimidinone Derivatives ()
- Piperazine vs.
- Benzodioxol Substituent : The 1,3-benzodioxol group in these patents suggests applications in central nervous system (CNS) disorders, implying that the target compound’s phenethyl group may similarly target CNS receptors .
Biological Activity
1-Phenethyl-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a complex structure that includes a phenethyl group and a piperidine moiety, which are known to influence various biological pathways.
Chemical Structure
The structural formula of this compound can be represented as follows:
This compound consists of:
- A phenethyl group
- A pyridinyl substituent attached to a piperidinyl ring
- A urea functional group
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities, including:
1. Antimicrobial Properties
A study evaluated the antimicrobial efficacy of various piperidine derivatives, including those structurally related to this compound). The results demonstrated promising activity against Mycobacterium tuberculosis, with some analogs showing minimum inhibitory concentrations (MICs) as low as 2.8 µM .
2. Cytotoxicity and Selectivity
The cytotoxic effects of this compound were assessed using HepG2 cell lines, revealing an IC20 value greater than 40 µM, indicating low cytotoxicity . This suggests that while the compound may have effective antimicrobial properties, it does not significantly harm human liver cells at these concentrations.
3. Structure–Activity Relationship (SAR)
The structure–activity relationship studies highlighted the importance of specific substitutions on the piperidine ring. Modifications to the core structure influenced both antimicrobial activity and cytotoxicity. For instance, replacing certain groups resulted in a loss of activity, underscoring the delicate balance required in drug design .
Table 1: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
